2-Fluoro-5-(trifluoromethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Fluoro-5-(trifluoromethyl)benzamide involves various strategies, including the use of nucleophilic vinylic substitution (S(N)V) reactions. For instance, N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been utilized as precursors in heterocyclic synthesis, leading to the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine with aromatic dianhydrides has been reported, where the diamine is obtained by reducing a dinitro-compound synthesized from 2-chloro-5-nitro-1-trifluoromethylbenzene . Moreover, a catalyst- and solvent-free synthesis approach has been developed for 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement .
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been extensively studied. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide has been determined, revealing its monoclinic space group and various geometric parameters . Similarly, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing significant differences in the dihedral angles between the two benzene rings depending on the halogen substituent .
Chemical Reactions Analysis
The chemical reactivity of fluoro-benzamide derivatives includes ortho-fluorination reactions catalyzed by Pd(OTf)2 x 2 H2O using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source . Fluorination reactions at C-5 of 3-O-Benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses have also been investigated, with various outcomes depending on the starting material and fluorinating agent used .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-benzamide derivatives are influenced by their molecular structure. For instance, the polyimide films derived from the synthesis involving 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The presence of fluorine atoms in the benzamide structure can significantly affect the compound's reactivity, as seen in the nucleophilic vinylic substitution reactions and the ortho-fluorination reactions .
Relevant Case Studies
A relevant case study includes the evaluation of fluorine-containing benzamide analogs as candidate ligands for PET imaging of the sigma-2 receptor status of solid tumors. Compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, demonstrating high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies . This highlights the potential application of fluoro-benzamide derivatives in medicinal chemistry and imaging.
Scientific Research Applications
Antimicrobial Activity
2-Fluoro-5-(trifluoromethyl)benzamide derivatives have shown significant activity in antimicrobial applications. A study on fluoro and trifluoromethyl derivatives of benzamides revealed notable antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms. Some derivatives also exhibited activity against Gram-negative strains, indicating potential for broad-spectrum antimicrobial applications (Carmellino et al., 1994).
Antitumor Properties
In the field of cancer research, certain benzamide derivatives, structurally related to 2-Fluoro-5-(trifluoromethyl)benzamide, have been explored for their antitumor properties. For instance, MS-27-275, a synthetic benzamide derivative, demonstrated significant in vivo antitumor activity against various human tumor cell lines. This compound inhibited histone deacetylase and induced changes in cell cycle distribution, showcasing its potential as a novel chemotherapeutic strategy (Saito et al., 1999).
Chemical Synthesis and Reactivity
In synthetic chemistry, 2-Fluoro-5-(trifluoromethyl)benzamide and its derivatives play a crucial role. A study highlighted the use of N-fluoro-2,4,6-trimethylpyridinium triflate for ortho-fluorination of triflamide-protected benzylamines, demonstrating its importance in medicinal chemistry and synthesis (Wang et al., 2009). Additionally, the reactivity of (poly)fluorobenzamides in palladium-catalysed direct arylations was studied, showing how fluoro substituents can act as directing groups in such reactions (Laidaoui et al., 2016).
Crystal Structures
The study of crystal structures of fluorinated benzamides has provided insights into their molecular configurations. For instance, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides were analyzed, providing valuable data for understanding their molecular arrangement and potential reactivity (Suchetan et al., 2016).
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPGTOHZZKQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372125 | |
Record name | 2-fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzamide | |
CAS RN |
207919-05-9 | |
Record name | 2-fluoro-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207919-05-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.